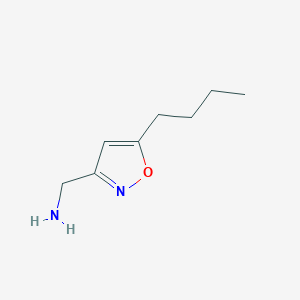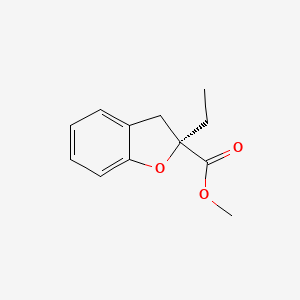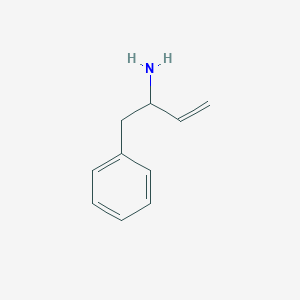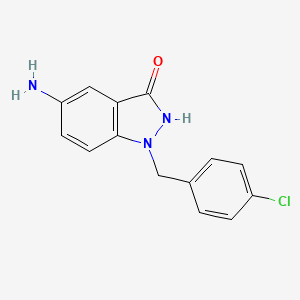
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one
Overview
Description
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by the presence of an amino group at the 5th position, a 4-chloro-benzyl group at the 1st position, and a carbonyl group at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced via nucleophilic substitution reactions using 4-chloro-benzyl halides.
Amination: The amino group at the 5th position can be introduced through amination reactions using suitable amine sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5-amino-1-(4-chloro-benzyl)-1,2-dihydro-indazol-3-ol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of advanced polymers and coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking substrate access. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
- 1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole
Uniqueness
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Unlike similar compounds, it exhibits a unique combination of electronic effects from the chloro and amino groups, enhancing its reactivity and interaction with biological targets.
Properties
CAS No. |
197584-45-5 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-18-13-6-5-11(16)7-12(13)14(19)17-18/h1-7H,8,16H2,(H,17,19) |
InChI Key |
BNYAQKOCSLZMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
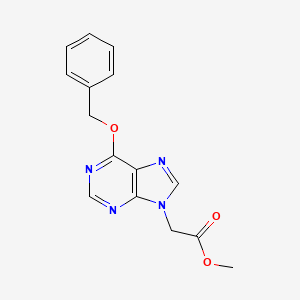
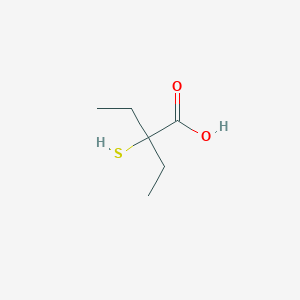
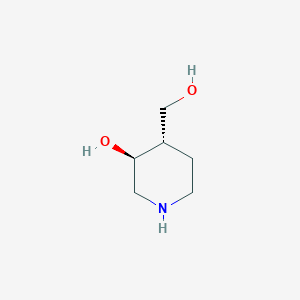
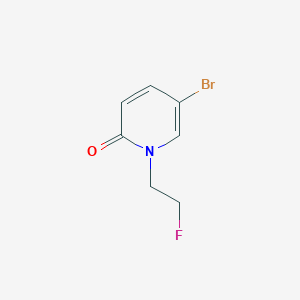
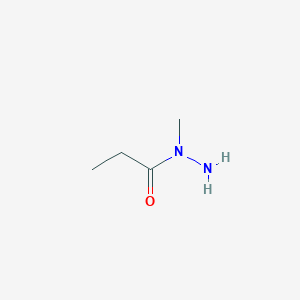
![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)
![4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8762523.png)
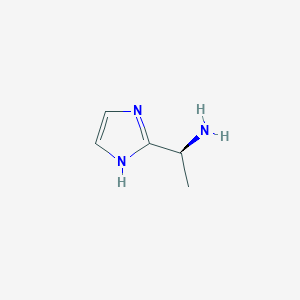
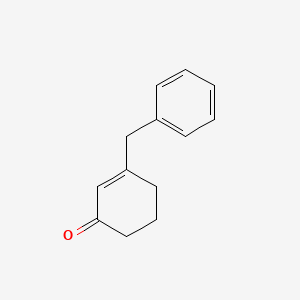
![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)
